3-(Chloromethyl)phenol

Catalog No.
S661664
CAS No.
60760-06-7
M.F
C7H7ClO
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)phenol

CAS Number

60760-06-7

Product Name

3-(Chloromethyl)phenol

IUPAC Name

3-(chloromethyl)phenol

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2

InChI Key

ZFIKJVXBLFGISQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CCl

Canonical SMILES

C1=CC(=CC(=C1)O)CCl
  • Pharmaceuticals

    Many drugs and medications contain sulfonic acid groups, which can enhance their water solubility, improve their ability to bind to target molecules, and influence their overall pharmacological properties .

  • Dyes

    Sulfonic acid groups are commonly found in synthetic dyes, contributing to their water solubility and influencing their color properties .

Reaction Mechanism

3-(Chloromethyl)phenol acts as a sulfonating agent through its ability to react with aromatic compounds, introducing the sulfonic acid group. The reaction mechanism involves several steps :

  • Activation

    The hydroxyl group (OH) in 3-(Chloromethyl)phenol reacts with a strong acid, becoming protonated (OH2+). This activates the molecule for further reaction.

  • Nucleophilic attack

    The activated 3-(Chloromethyl)phenol then acts as an electrophile (electron-deficient) and reacts with the aromatic ring of the target molecule, a nucleophile (electron-rich). This forms a covalent bond between the aromatic ring and the carbon atom attached to the chlorine atom in 3-(Chloromethyl)phenol.

  • Displacement and sulfonate formation

    Subsequently, the chloride ion (Cl-) is displaced by a nucleophile, typically a water molecule (H2O), resulting in the formation of the desired sulfonic acid group on the aromatic ring.

Advantages and Limitations

Advantages:

  • -(Chloromethyl)phenol offers a simple and efficient method for introducing sulfonic acid groups under mild reaction conditions.
  • It is readily available and relatively inexpensive compared to other sulfonating agents.

Limitations:

  • -(Chloromethyl)phenol is a hazardous chemical, requiring careful handling due to its corrosive and potentially carcinogenic properties.
  • The reaction can generate unwanted byproducts, requiring additional steps for purification of the final product.

3-(Chloromethyl)phenol, also known as m-chlorophenol, is an organic compound with the molecular formula C7H7ClOC_7H_7ClO. It features a phenolic structure with a chloromethyl group attached to the meta position of the phenol ring. This compound appears as a colorless to pale yellow liquid and has a distinctive odor. Its IUPAC name is 3-chlorobenzyl alcohol, and it has a CAS Registry Number of 60760-06-7 .

3-(Chloromethyl)phenol is likely a hazardous compound due to the presence of the chloromethyl group, a known mutagen and carcinogen [].

Here are some potential safety concerns:

  • Toxicity: Limited data available, but it is advisable to handle it with caution due to its potential to cause skin irritation, respiratory problems, and genotoxicity [].
  • Flammability: Information unavailable, but organic compounds with similar structures can be flammable.
  • Reactivity: May react exothermically with strong bases and oxidizing agents.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles in reactions such as hydrolysis or alkylation, making it a versatile intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group on the phenol ring enhances electrophilic substitution reactions at the ortho and para positions, allowing for further derivatization .
  • Reduction Reactions: The compound can be reduced to form various derivatives, including alcohols and amines, through catalytic hydrogenation or other reducing agents.

Several methods exist for synthesizing 3-(Chloromethyl)phenol:

  • From Phenol: Chloromethylation of phenol using chloromethyl methyl ether in the presence of an acid catalyst.
  • Via Friedel-Crafts Reaction: Reaction of chloromethyl methyl ether with meta-substituted phenols under acidic conditions.
  • Direct Chlorination: Chlorination of toluene followed by hydroxylation can yield 3-(Chloromethyl)phenol as a product .

3-(Chloromethyl)phenol serves various applications:

  • Intermediate in Organic Synthesis: It is widely used as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Antimicrobial Agent: Its biological properties allow it to be utilized in formulations aimed at controlling microbial growth.
  • Industrial

Studies have shown that 3-(Chloromethyl)phenol interacts with biological systems through various mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding: The compound can bind to certain receptors, influencing physiological responses.
  • Toxicological Assessments: Research indicates potential cytotoxic effects, emphasizing the need for safety evaluations in its use .

Several compounds share structural similarities with 3-(Chloromethyl)phenol. Here are some notable examples:

Compound NameStructureDistinguishing Features
4-Chloro-3-methylphenolC7H7ClOChlorine at the para position; used as a disinfectant.
2-Chloro-4-methylphenolC7H7ClODifferent substitution pattern; known for its herbicidal properties.
2-Chloro-5-methylphenolC7H7ClOSimilar structure but different position of chlorine; used in dye synthesis.

3-(Chloromethyl)phenol is unique due to its specific reactivity profile and biological activity compared to these similar compounds. Its meta-positioned chloromethyl group allows for distinct chemical behavior and applications not shared by its counterparts .

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-(chloromethyl)phenol

Dates

Modify: 2023-08-15

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